Cas no 1874484-09-9 (5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid)
![5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1874484-09-9x500.png)
5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1449283
- 5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid
- 1874484-09-9
- 5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid
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- Inchi: 1S/C11H11BrN2O2/c1-2-3-4-5-13-10-6-8(11(15)16)9(12)7-14-10/h6-7H,4-5H2,1H3,(H,13,14)(H,15,16)
- InChI Key: SEOSQLUWRKINOW-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C(=O)O)NCCC#CC
Computed Properties
- Exact Mass: 282.00039g/mol
- Monoisotopic Mass: 282.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.2Ų
- XLogP3: 2.5
5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449283-1000mg |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 1000mg |
$986.0 | 2023-09-29 | ||
Enamine | EN300-1449283-0.5g |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 0.5g |
$1247.0 | 2023-06-06 | ||
Enamine | EN300-1449283-10.0g |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 10g |
$5590.0 | 2023-06-06 | ||
Enamine | EN300-1449283-100mg |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1449283-10000mg |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-1449283-250mg |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1449283-2.5g |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 2.5g |
$2548.0 | 2023-06-06 | ||
Enamine | EN300-1449283-2500mg |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1449283-5.0g |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 5g |
$3770.0 | 2023-06-06 | ||
Enamine | EN300-1449283-0.25g |
5-bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid |
1874484-09-9 | 0.25g |
$1196.0 | 2023-06-06 |
5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid Related Literature
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on 5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid
5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid: A Comprehensive Overview
5-Bromo-2-[(pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid (CAS No. 1874484-09-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and advanced materials. The molecule features a pyridine ring substituted with a bromine atom at position 5, an amino group linked to a pentynyl chain at position 2, and a carboxylic acid group at position 4. These structural elements contribute to its distinctive chemical properties and reactivity.
The synthesis of 5-Bromo-2-[(pent-3-yne)amino]pyridine carboxylic acid involves a series of carefully designed organic reactions. The bromination step introduces the bromine atom at position 5, while the amino group is introduced via nucleophilic substitution or coupling reactions. The pentynyl chain is typically incorporated through alkyne chemistry, leveraging the reactivity of terminal alkynes. The carboxylic acid group is often introduced via oxidation or hydrolysis reactions, depending on the starting material and desired stereochemistry.
Recent studies have highlighted the potential of 5-Bromo-pyridine derivatives in medicinal chemistry. For instance, researchers have explored the role of brominated pyridines in modulating enzyme activity and receptor binding. The presence of the pentynyl amino group enhances the molecule's ability to participate in hydrogen bonding and π-interactions, making it a promising candidate for drug design targeting various biological pathways. Additionally, the carboxylic acid group provides versatility in functionalization, enabling the creation of bioconjugates or polymeric materials.
In terms of chemical properties, 5-Bromo-pyridine carboxylic acid exhibits moderate acidity due to the electron-withdrawing effects of the bromine and amino groups on the pyridine ring. This acidity can be further modulated by substituent effects or through derivatization strategies. The compound's solubility in polar solvents makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From an applications perspective, 5-Bromo-pyridine derivatives have been investigated for their potential in catalysis, sensing technologies, and electronic materials. For example, researchers have reported on their use as ligands in transition metal-catalyzed reactions or as components in organic light-emitting diodes (OLEDs). The pentynyl amino group's reactivity also makes it a valuable building block in click chemistry and other modular synthesis strategies.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-Bromo-pyridine carboxylic acid. Quantum mechanical calculations have revealed that the bromine atom significantly alters the electron distribution on the pyridine ring, enhancing its electrophilic character at specific positions. This understanding has facilitated rational design strategies for optimizing its performance in various chemical systems.
In conclusion, 5-Bromo-pyridine carboxylic acid represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure, combined with recent advances in synthetic methodologies and computational tools, positions it as a valuable compound for future research and development efforts across multiple disciplines.
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